molecular formula C7H14ClNO2 B1400363 (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride CAS No. 1609400-97-6

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride

Cat. No.: B1400363
CAS No.: 1609400-97-6
M. Wt: 179.64 g/mol
InChI Key: ZMJRXPNTXVRMKK-UHFFFAOYSA-N
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Description

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2Cl. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Pyrrolidone Derivatives: One common method involves the reduction of pyrrolidone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of α-Hydroxy Acids: Another approach involves the amination of α-hydroxy acids using reagents like thionyl chloride (SOCl2) to introduce the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated derivatives, amides

Scientific Research Applications

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical research.

  • Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride, 2-Pyrrolidin-1-ylmethyl-acrylic acid

  • Uniqueness: The presence of the methyl group at the 2-position of the pyrrolidine ring distinguishes it from other similar compounds, affecting its chemical and biological properties.

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJRXPNTXVRMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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